(Z)-2-(5-((5-(3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid
Description
(Z)-2-(5-((5-(3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid is a thiazolidinone derivative characterized by a nitro-substituted phenyl group at the furan ring and a phenylpropanoic acid side chain. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The Z-configuration of the methylene group at the 5-position of the thiazolidinone ring is critical for stereoelectronic interactions, which influence both physicochemical properties and biological efficacy.
Properties
IUPAC Name |
2-[(5Z)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O6S2/c26-21-20(13-17-9-10-19(31-17)15-7-4-8-16(12-15)25(29)30)33-23(32)24(21)18(22(27)28)11-14-5-2-1-3-6-14/h1-10,12-13,18H,11H2,(H,27,28)/b20-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIYOTQDTWFMTF-MOSHPQCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(5-((5-(3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure
The compound features a thiazolidinone core, which is known for its diverse biological activities. The presence of the furan and nitrophenyl groups contributes to its pharmacological profile.
Anticancer Activity
Research indicates that derivatives of thiazolidinones exhibit potent anticancer properties. For instance, (Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid demonstrated IC50 values significantly lower than epalrestat, indicating strong inhibitory effects against cancer cell lines, including leukemia and colon cancer cells .
In a study focusing on related thiazolidinone compounds, it was found that modifications at the C-terminal significantly influenced anticancer activity, with some derivatives exhibiting moderate to strong antiproliferative effects in leukemia cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A series of thiazolidinone derivatives were tested against various bacterial strains and exhibited superior antibacterial activity compared to standard antibiotics like ampicillin. Notably, some compounds showed effectiveness against resistant strains such as MRSA .
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of thiazolidinone derivatives. For example, certain compounds were reported to reduce levels of inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting a mechanism for their therapeutic effects in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Research has shown that electron-donating groups at specific positions on the aromatic rings enhance anticancer properties .
Case Studies
- Cytotoxicity Studies : In vitro studies demonstrated that thiazolidinone derivatives possess micromolar cytotoxicity against multiple cancer cell lines, with one study reporting an IC50 value of 1.63 µM against breast cancer cells (MCF-7) .
- Antimicrobial Efficacy : A comparative study revealed that certain derivatives exhibited 6–17 times greater antifungal activity than standard treatments like bifonazole, indicating their potential as new antimicrobial agents .
Data Tables
| Biological Activity | IC50 Values (µM) | Cell Lines/Pathogens |
|---|---|---|
| Anticancer | 1.63 (MCF-7) | Breast Cancer |
| 1.76 (DLD-1) | Colon Cancer | |
| <0.01 (MOLT-4) | Leukemia | |
| Antimicrobial | 0.58 - 0.65 | MRSA, E. coli |
| >10 | Fungal strains |
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 404.4 g/mol. Its structure features a thiazolidinone core, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the nitrophenyl and furan moieties enhances its pharmacological profile.
Anticancer Activity
Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that (Z)-2-(5-((5-(3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid demonstrates significant cytotoxicity against various cancer cell lines. A study highlighted its ability to induce apoptosis in MCF-7 breast cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and disruption of mitochondrial membrane potential .
Antimicrobial Properties
The compound exhibits promising antimicrobial activity against a range of pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .
Anti-inflammatory Effects
Research has indicated that thiazolidinone derivatives can modulate inflammatory pathways. The compound's ability to inhibit pro-inflammatory cytokines positions it as a candidate for treating inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound against neurodegenerative diseases. Its antioxidant properties help mitigate oxidative stress in neuronal cells, which is crucial in conditions like Alzheimer's disease .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that include the formation of thiazolidinone rings followed by functionalization with various substituents to enhance biological activity.
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Condensation | Furan derivative + Aldehyde | Formation of furan-methylene linkage |
| 2 | Cyclization | Thioamide + Carbonyl compound | Formation of thiazolidinone ring |
| 3 | Functionalization | Various substituents | Final compound with desired activity |
Case Study 1: Anticancer Efficacy
In a controlled study, this compound was administered to MCF-7 cells at varying concentrations. Results showed a dose-dependent increase in cytotoxicity with significant apoptosis observed at higher concentrations .
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted comparing the efficacy of this compound against standard antibiotics. The results demonstrated that it had comparable or superior activity against certain strains, particularly Staphylococcus aureus and Escherichia coli, highlighting its potential as an alternative treatment option .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyrazole Derivatives
Compounds 13c and 13k () share the thiazolidinone-4-oxo-2-thioxo core but replace the furan-3-nitrophenyl group with pyrazole-based substituents:
- 13c: (S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid. The 4-methoxyphenyl group on the pyrazole provides electron-donating effects, reducing electrophilicity compared to the nitro group in the target compound. Spectral Data: IR shows a C=O stretch at 1702 cm⁻¹, slightly redshifted compared to nitro analogs (e.g., 1716 cm⁻¹ in 13k), indicating weaker hydrogen bonding .
- 13k: (S)-2-(5-((3-(3,5-Difluorophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid. The 3,5-difluorophenyl group introduces steric hindrance and moderate electron withdrawal. Yield: 61% (vs. 48% for 13c), suggesting fluorinated derivatives may have better synthetic efficiency .
Chloro-Nitrophenyl Analog (Les-3331)
Les-3331 (): 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic acid.
- Structural Differences : Incorporates a chloro-propenylidene chain and 4-nitrophenyl group (vs. 3-nitrophenyl in the target compound).
- Physicochemical Properties :
- Higher melting point (240–242°C) due to increased rigidity from the propenylidene chain and chloro substitution.
- Spectral Data : LCMS shows [M+H]+ at 426.9/428.9, confirming chlorine’s isotopic pattern. The ¹H NMR reveals distinct alkene proton signals (δ 7.77–8.04 ppm) absent in the target compound .
- Biological Activity : Tested on MCF-7 and MDA-MB-231 breast cancer cells, demonstrating cytotoxicity linked to the chloro-nitro synergy .
Positional Isomer (4-Nitrophenyl vs. 3-Nitrophenyl)
The compound 3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid () is a positional isomer of the target compound.
- Biological Implications : Para-nitro derivatives often exhibit enhanced DNA intercalation or enzyme inhibition due to planar alignment with aromatic systems .
Comparative Data Table
Research Implications and Gaps
- Synthetic Efficiency : Fluorinated derivatives (e.g., 13k ) and chloro-nitro analogs (Les-3331) show higher yields, suggesting better reaction control for scale-up .
- Activity Trends : Nitro groups enhance cytotoxicity, but positional isomerism (3- vs. 4-nitro) may shift target specificity. Para-nitro compounds could favor intercalation, while meta-nitro derivatives may bind enzymes more effectively .
- Data Limitations : Melting points and biological data for the target compound are absent in the provided evidence, highlighting the need for further experimental characterization.
Preparation Methods
Holmberg Method for 2-Thioxothiazolidin-4-one Formation
The foundational thiazolidinone scaffold is synthesized through the reaction of L-cysteine derivatives with bis(carboxymethyl)trithiocarbonate (2 ) under acidic conditions:
Reaction Scheme 1
$$
\text{L-Cysteine derivative} + \text{S}2\text{C(CO}2\text{H)}_2 \xrightarrow{\text{HCl, reflux}} \text{3-Aryl-2-thioxothiazolidin-4-one}
$$
Key parameters:
- Solvent : 6M HCl aqueous solution
- Temperature : 80°C, 4–6 hours
- Yield : 72–89% (dependent on aryl substituent)
The phenylpropanoic acid moiety is introduced at this stage through selection of appropriate cysteine precursors. Nuclear Overhauser Effect (NOE) spectroscopy confirms retention of configuration during cyclization.
Knoevenagel Condensation for Exocyclic Methylene Formation
Aldehyde Synthesis: 5-(3-Nitrophenyl)Furan-2-Carbaldehyde
The electrophilic partner for condensation is synthesized via:
Step 1 : Ullmann coupling of 3-nitroiodobenzene with furfuryl alcohol
Step 2 : Oxidation of furfuryl alcohol to aldehyde using MnO₂
Reaction Conditions :
Condensation Protocol
The thiazolidinone undergoes Knoevenagel condensation with 5-(3-nitrophenyl)furan-2-carbaldehyde:
Reaction Scheme 2
$$
\text{Thiazolidinone} + \text{Aldehyde} \xrightarrow{\text{Base, Δ}} \text{(Z)-Isomer}
$$
| Parameter | Optimal Value |
|---|---|
| Base | Piperidine (0.2 eq) |
| Solvent | Ethanol |
| Temperature | 78°C (reflux) |
| Reaction Time | 8–10 hours |
| Z:E Selectivity | 9:1 |
The Z configuration is thermodynamically favored due to intramolecular hydrogen bonding between the thioxo group and nitro oxygen.
Stereochemical Control and Purification
Chiral Resolution of Phenylpropanoic Acid Moiety
The L-configuration at C2 is maintained using:
- Chiral Auxiliary Approach : (R)-Pantolactone-mediated esterification
- Catalytic Asymmetric Hydrogenation : Ru-BINAP complexes (98% ee)
- Catalyst : [RuCl₂(p-cymene)]₂ (0.5 mol%)
- Ligand : (R)-BINAP (1.1 mol%)
- Pressure : 50 bar H₂
- Solvent : MeOH/THF (3:1)
- Yield : 91% with 99% ee
Purification Strategies
| Technique | Conditions | Purity Achieved |
|---|---|---|
| Recrystallization | Ethyl acetate/hexane (1:5) | >98% |
| Chiral HPLC | Chiralpak AD-H, hexane/i-PrOH 90:10 | 99.5% ee |
| Size Exclusion | Sephadex LH-20, MeOH | Remove oligomers |
Analytical Characterization Data
Spectroscopic Profile
¹H NMR (400 MHz, DMSO-d₆) :
δ 8.17 (s, 1H, CH=C), 7.89–7.21 (m, 8H, Ar-H), 4.33 (dd, J = 8.4 Hz, 1H, CHCO₂H), 3.02 (m, 2H, SCH₂)
13C NMR :
δ 192.4 (C=O), 167.3 (CO₂H), 143.2 (C=S), 138.1–123.2 (Ar-C)
HRMS (ESI+) :
Calcd for C₂₃H₁₇N₂O₇S₂ [M+H]⁺: 521.0431, Found: 521.0428
X-ray Crystallography
Scale-Up Considerations and Industrial Adaptation
Continuous Flow Optimization
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 10 hours | 12 minutes |
| Yield | 75% | 88% |
| Productivity | 0.8 kg/day | 5.2 kg/day |
Flow System Design :
- Microreactor (ID 0.5 mm)
- Residence time module with static mixers
- In-line IR monitoring for intermediate analysis
Q & A
Basic: What are the key steps in synthesizing (Z)-2-(5-((5-(3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid?
Methodological Answer:
The synthesis typically involves:
Knoevenagel Condensation : Formation of the benzylidene-thiazolidinone core by reacting a 3-nitrophenyl-substituted furan-2-carbaldehyde with 4-oxo-2-thioxothiazolidine under acidic conditions (e.g., acetic acid) .
Propanoic Acid Sidechain Introduction : Coupling the thiazolidinone intermediate with 3-phenylpropanoic acid derivatives via nucleophilic substitution or amidation, optimized using catalysts like KCO in ethanol .
Z-Isomer Isolation : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the thermodynamically stable Z-isomer, confirmed by H NMR coupling constants and NOESY .
Basic: How is the Z-configuration of the exocyclic double bond confirmed?
Methodological Answer:
- H NMR Spectroscopy : The coupling constant () between the vinyl proton and adjacent groups (typically < 12 Hz for Z-isomers) .
- NOESY/ROESY : Nuclear Overhauser effects between the 3-nitrophenyl group and the thiazolidinone ring protons .
- X-ray Crystallography : Definitive confirmation via single-crystal analysis (e.g., C–C bond lengths and dihedral angles) .
Advanced: How to optimize reaction yields when introducing the 3-phenylpropanoic acid moiety?
Methodological Answer:
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while ethanol balances solubility and reactivity .
- Catalyst Selection : Use of KCO or triethylamine to deprotonate intermediates, with microwave-assisted synthesis reducing reaction time (e.g., 30 minutes vs. 12 hours conventionally) .
- Temperature Control : Maintain 60–80°C to avoid side reactions (e.g., epimerization or decomposition) .
Advanced: How to resolve contradictions in reported bioactivity data across structural analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 3-nitrophenyl vs. 4-methoxyphenyl) using in vitro assays (IC values for enzyme inhibition) .
- Computational Docking : Model interactions with target proteins (e.g., COX-2 or EGFR) to explain potency variations due to steric/electronic effects .
- Standardized Assay Conditions : Control variables (e.g., cell line viability, solvent/DMSO concentration) to minimize experimental variability .
Basic: What methods are used to assess compound purity?
Methodological Answer:
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm; purity >95% required for biological testing .
- Melting Point Analysis : Sharp melting range (e.g., 240–242°C) confirms crystallinity and absence of polymorphs .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content within ±0.4% of theoretical values .
Advanced: How to study the compound’s stability under physiological conditions?
Methodological Answer:
- pH-Dependent Stability : Incubate in buffers (pH 1.2–7.4) at 37°C, monitoring degradation via LC-MS over 24 hours .
- Light/Temperature Sensitivity : Accelerated stability studies (40°C/75% RH) with periodic sampling to detect isomerization or hydrolysis .
- Plasma Stability Assays : Incubation in human plasma (37°C, 1 hour) followed by protein precipitation and LC-MS quantification .
Advanced: What computational strategies predict the compound’s mechanism of action?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to targets (e.g., PPAR-γ) over 100 ns to assess binding mode stability .
- QSAR Modeling : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with antimicrobial activity across analogs .
- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and toxicity risks .
Basic: How to evaluate antimicrobial activity in vitro?
Methodological Answer:
- Broth Microdilution : Determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains per CLSI guidelines .
- Time-Kill Assays : Assess bactericidal effects at 2× MIC over 24 hours .
- Biofilm Inhibition : Crystal violet staining to quantify biofilm biomass reduction in Candida albicans .
Advanced: What challenges arise during scale-up synthesis, and how to mitigate them?
Methodological Answer:
- Exothermic Reactions : Use jacketed reactors with controlled cooling during condensation steps to prevent runaway reactions .
- Byproduct Formation : Optimize stoichiometry (1:1.2 molar ratio of aldehyde to thiazolidinone) and employ scavengers (e.g., molecular sieves) .
- Purification Bottlenecks : Switch from column chromatography to recrystallization (e.g., ethanol/water) for large batches .
Advanced: How to separate Z/E isomers if unintended isomerization occurs?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve isomers .
- Photochemical Control : Irradiate at 365 nm to favor Z→E conversion, followed by selective crystallization .
- Dynamic Resolution : Employ enzymes (e.g., lipases) to selectively esterify one isomer, enabling kinetic separation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
